Methoxymethyltrichlorosilane

Description

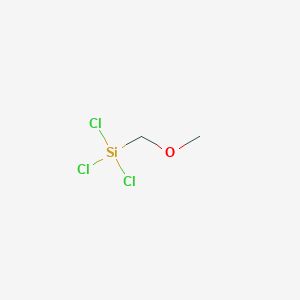

Structure

3D Structure

Properties

IUPAC Name |

trichloro(methoxymethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl3OSi/c1-6-2-7(3,4)5/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZMHLQQANKEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl3OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methoxymethyltrichlorosilane

Direct Synthesis Routes

Direct synthesis routes aim to construct the methoxymethyltrichlorosilane molecule in a minimal number of steps, typically by forming the crucial silicon-carbon bond.

Reaction of Trichlorosilane (B8805176) with Methanol-Based Reagents

The reaction between trichlorosilane (SiHCl₃) and alcohols like methanol (B129727) can be employed for synthesis, though it presents significant challenges. Direct batch mixing often leads to predominant and undesirable secondary reactions, resulting in poor yields of the desired esterification product.

A more controlled method involves the partial esterification of trichlorosilane. In this process, a primary alcohol such as methanol is introduced directly into the liquid phase of trichlorosilane, for instance, through a submerged tube, to prevent contact in the vapor phase. This initial reaction forms a partial esterification product and hydrogen chloride (HCl). The HCl is subsequently removed, often by heating the mixture to its boiling point. Following the removal of HCl, additional methanol is introduced to continue the esterification process, allowing for greater control over the reaction and improving the yield of the target compound.

Müller-Rochow Process and Derivatives for Organosilane Production

The Müller-Rochow process, also known as the Direct Process, is a cornerstone of industrial organosilicon chemistry for producing methylchlorosilanes. thermofishersci.inwikipedia.orgmdpi.com Developed independently by Eugene G. Rochow and Richard Müller in the 1940s, this method does not directly produce this compound but is vital for synthesizing its precursors, such as methyltrichlorosilane (B1216827). wikipedia.orgmdpi.com

The process involves the copper-catalyzed reaction of an alkyl halide, most commonly chloromethane (B1201357) (methyl chloride), with elemental silicon. wikipedia.org The reaction is typically carried out in a fluidized bed reactor at temperatures between 250 and 300 °C and pressures of 1 to 5 bar. wikipedia.org The silicon must be of at least 97% purity and finely powdered to be effective. wikipedia.org While copper is the primary catalyst, promoters like zinc, tin, and phosphorus can enhance activity and selectivity. wikipedia.org

The primary product of the Müller-Rochow process is dimethyldichlorosilane ((CH₃)₂SiCl₂), which can constitute 70-90% of the raw silane (B1218182) mixture. wikipedia.org However, other valuable methylchlorosilanes are also produced, including methyltrichlorosilane (CH₃SiCl₃), which is a key intermediate. wikipedia.org The crude product mixture is then separated by fractional distillation. wikipedia.org

Table 1: Typical Reaction Parameters and Product Distribution for the Müller-Rochow Process wikipedia.org

| Parameter | Value/Description |

| Reactants | Elemental Silicon (Si), Chloromethane (CH₃Cl) |

| Catalyst | Copper (Cu) |

| Promoters | Zinc (Zn), Tin (Sn), Phosphorus (P) |

| Reactor Type | Fluidized Bed Reactor |

| Temperature | 250 - 300 °C |

| Pressure | 1 - 5 bar |

| Primary Product | Dimethyldichlorosilane ((CH₃)₂SiCl₂) (70-90%) |

| Key Byproducts | Methyltrichlorosilane (CH₃SiCl₃) (5-15%)Trimethylchlorosilane ((CH₃)₃SiCl) (2-4%)Methyldichlorosilane (CH₃HSiCl₂) (1-4%) |

Specific Halomethyl Ether Reactions with Chlorosilane Reagents

A more direct route to forming the methoxymethyl group attached to silicon involves the use of halomethyl ethers, specifically chloromethyl methyl ether (CH₃OCH₂Cl), also known as MOM-Cl. wikipedia.org This reagent can be synthesized efficiently and with high purity by reacting dimethoxymethane (B151124) with an acid halide like acetyl chloride in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net An older method involving formaldehyde, methanol, and hydrogen chloride is less favored as it can produce the highly carcinogenic bis(chloromethyl) ether as a byproduct. wikipedia.orgorgsyn.org

The synthesis of this compound can then proceed via the reaction of an organometallic reagent derived from MOM-Cl with a silicon halide. For example, a Grignard reagent, (CH₃OCH₂)MgCl, can be prepared from MOM-Cl and magnesium, which then acts as a nucleophile to displace a chloride from a silicon source like silicon tetrachloride (SiCl₄).

Alternatively, α-metalated silanes can react with various electrophiles. thieme-connect.de This suggests a pathway where a trichlorosilyl (B107488) anion or a related metallic derivative attacks the electrophilic carbon atom of chloromethyl methyl ether, displacing the chloride and forming the required Si-C bond.

Indirect Synthetic Pathways

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted into this compound through one or more derivatization steps.

Derivatization from Alkoxysilane Precursors

An efficient and environmentally favorable route to alkoxychlorosilanes involves the intermolecular exchange of functional groups between alkoxysilanes and chlorosilanes. researchgate.net This method can be used to convert a precursor, such as methoxymethyl(trialkoxy)silane, into the desired this compound.

The reaction is promoted by a Lewis acid catalyst, such as bismuth trichloride (B1173362) (BiCl₃), which has been shown to be more efficient than conventional acid catalysts for this transformation. researchgate.net The exchange involves the redistribution of alkoxy (-OR) and chloro (-Cl) groups between silicon centers until an equilibrium is reached. By controlling the stoichiometry and reaction conditions, the synthesis can be directed toward the desired trichlorosilane product. Research has shown that chlorosilanes with fewer methyl groups and alkoxysilanes with more methyl groups exhibit higher reactivity in this exchange process. researchgate.net

Halogen Exchange Reactions for Trichlorosilane Formation

Halogen exchange reactions provide a pathway to convert an existing halosilane into a different halosilane. thermofishersci.insigmaaldrich.com This is particularly useful if a precursor like methoxymethyltribromosilane or methoxymethyltriiodosilane is more readily synthesized than the trichloro- derivative.

This transformation can be achieved through metal-halogen exchange, where an organosilane with one type of halogen (e.g., Br or I) is reacted with a source of a different halide (e.g., a chloride salt). thermofishersci.in For instance, reacting an aryl halide with an alkyllithium reagent is a common method for generating an aryllithium species via halogen-lithium exchange, which can then be quenched with a silicon halide. thermofishersci.in A similar principle can be applied to interconvert halosilanes, driving the reaction toward the thermodynamically more stable product or removing a product to shift the equilibrium.

Control and Optimization of Synthetic Processes

The synthesis of this compound is a nuanced process that necessitates precise control over various parameters to ensure optimal yield and purity. The primary route for its synthesis is believed to proceed through the reaction of chloromethyltrichlorosilane with methanol. This process, while straightforward in principle, is subject to a range of influencing factors that can significantly impact the reaction's outcome.

Influence of Catalysts and Reaction Conditions

Detailed, publicly available scientific literature specifying the catalytic systems and precise reaction conditions for the synthesis of this compound is limited. However, based on analogous alkoxylation reactions of chlorosilanes, it is possible to extrapolate the key parameters that would require stringent control.

The selection of a catalyst, if any, would be critical. In similar reactions, Lewis acids or bases have been employed to facilitate the substitution of a chlorine atom with an alkoxy group. The catalyst's role would be to activate the silicon-chlorine bond, making it more susceptible to nucleophilic attack by methanol. The concentration and nature of the catalyst would directly influence the reaction rate and the potential for side reactions.

Reaction conditions such as temperature, pressure, and the choice of solvent are also pivotal. The temperature must be carefully regulated to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting undesirable side reactions, such as the further reaction of the product or decomposition. The pressure might be controlled to maintain the reactants in the desired phase or to remove byproducts, such as hydrogen chloride, from the reaction mixture, thereby driving the equilibrium towards the product. The solvent, if used, would be selected based on its ability to dissolve the reactants and its inertness under the reaction conditions.

A summary of hypothetical, yet plausible, reaction conditions based on general principles of silane chemistry is presented in the table below. It is crucial to note that these are not based on specific literature for this compound synthesis but are representative of similar chemical transformations.

| Parameter | Potential Influence on Synthesis |

| Catalyst | Type (e.g., Lewis acid/base) and concentration can affect reaction rate and selectivity. |

| Temperature | Influences reaction kinetics; must be optimized to maximize product formation and minimize byproducts. |

| Pressure | Can be used to control the phase of reactants and to remove gaseous byproducts (e.g., HCl). |

| Solvent | Choice of an inert solvent can aid in temperature control and reactant solubility. |

| Reactant Ratio | The molar ratio of chloromethyltrichlorosilane to methanol can impact conversion and selectivity. |

Methodologies for Monitoring Reaction Progress and Yield Control

Effective control of the synthesis of this compound hinges on the ability to monitor the reaction's progress in real-time or near-real-time. This allows for adjustments to be made to the reaction conditions to maintain optimal performance and to determine the reaction's endpoint accurately.

Several analytical techniques could be employed for this purpose. Spectroscopic methods are particularly well-suited for in-situ monitoring. For instance, Infrared (IR) spectroscopy could be used to track the disappearance of the Si-Cl bond and the appearance of the Si-O-C bond. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 29Si NMR, would provide detailed structural information, allowing for the quantification of reactants, products, and any intermediates or byproducts.

Chromatographic techniques, such as Gas Chromatography (GC), would likely be the primary method for offline analysis to determine the reaction yield and purity of the final product. By taking aliquots from the reaction mixture at various time points, the conversion of the starting material and the formation of the product can be accurately quantified.

The table below outlines potential analytical methodologies for monitoring the synthesis of this compound.

| Analytical Technique | Application in Reaction Monitoring |

| Infrared (IR) Spectroscopy | Real-time monitoring of the functional group conversion (disappearance of Si-Cl, appearance of Si-O-C). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative analysis of reactants, products, and byproducts; provides structural confirmation. |

| Gas Chromatography (GC) | Quantification of reaction components to determine conversion, selectivity, and yield. |

| Mass Spectrometry (MS) | Identification of products and byproducts, often coupled with GC (GC-MS). |

By implementing these monitoring strategies, it is possible to gain a deeper understanding of the reaction kinetics and to implement effective control strategies to optimize the yield and purity of this compound.

Advanced Applications of Methoxymethyltrichlorosilane in Materials Science and Engineering

Role as Coupling and Adhesion Promoting Agent

The primary function of methoxymethyltrichlorosilane as a coupling and adhesion promoting agent lies in its ability to form stable chemical bonds between dissimilar materials, particularly between inorganic substrates and organic polymers. This bifunctional nature is crucial for the development of high-performance composite materials and for improving the durability of polymer coatings on inorganic surfaces.

Interfacial Bonding in Composite Materials

The trichlorosilyl (B107488) group of this compound is highly reactive towards hydroxyl groups (-OH) that are typically present on the surface of inorganic materials like glass fibers. In the presence of moisture, the trichlorosilyl group hydrolyzes to form silanol (B1196071) groups (Si-OH). These silanols can then condense with the hydroxyl groups on the fiber surface, forming stable covalent siloxane bonds (Si-O-Si). This process effectively grafts the silane (B1218182) molecule onto the inorganic surface.

The effectiveness of silane coupling agents, in general, is well-documented. Research on various silanes has shown a significant improvement in the mechanical properties of fiber-reinforced composites. For instance, studies on E-glass fibers coated with different silane coupling agents have demonstrated a marked increase in the adhesive strength of the fiber-matrix interface. nist.gov While specific data for this compound is limited, its structural similarity to other trichlorosilanes suggests a comparable mechanism and efficacy in enhancing interfacial bonding.

Table 1: General Effect of Silane Coupling Agents on Composite Properties

| Property | Without Coupling Agent | With Silane Coupling Agent |

|---|---|---|

| Interfacial Shear Strength | Low | High |

| Tensile Strength | Moderate | High |

| Flexural Strength | Moderate | High |

Enhancement of Polymer Adhesion to Inorganic Substrates

The adhesion of polymers to inorganic substrates such as metals and glass is crucial in many applications, including coatings, adhesives, and electronics. ias.ac.in However, the inherent chemical dissimilarity between most organic polymers and inorganic surfaces often leads to poor adhesion. This compound can be used to overcome this challenge by modifying the surface of the inorganic substrate.

Similar to its role in composite materials, the trichlorosilyl group of this compound reacts with the hydroxylated surface of the inorganic substrate to form a covalently bonded silane layer. This layer presents an organic-friendly surface due to the methoxymethyl groups. When a polymer is subsequently applied, it can interact more effectively with this modified surface, leading to enhanced adhesion.

This surface modification improves the wetting of the polymer on the substrate and creates a more durable bond that is resistant to environmental factors such as moisture, which is a common cause of adhesion failure. The use of silane adhesion promoters is a widely adopted strategy in various industries to ensure the long-term performance of polymer coatings and adhesives on inorganic substrates. ias.ac.in

Precursor for Advanced Polymeric and Hybrid Materials

Beyond its role as an interfacial agent, this compound serves as a valuable precursor in the synthesis of advanced materials. Its ability to undergo hydrolysis and condensation reactions makes it a suitable building block for creating crosslinked polymer networks, silicone resins, and novel hybrid materials like star gels and glasses.

Crosslinking Agent for Polymer Networks

This compound can function as an effective crosslinking agent for various polymers. hengdasilane.com Crosslinking is a process that introduces chemical links between polymer chains, transforming a liquid or thermoplastic material into a more rigid and durable thermoset.

The crosslinking mechanism involves the hydrolysis of the trichlorosilyl groups to form reactive silanol groups. These silanols can then condense with each other or with other reactive groups on the polymer chains, forming a three-dimensional network structure. The methoxymethyl group can be incorporated into the polymer backbone or remain as a pendant group, influencing the final properties of the crosslinked material. The resulting crosslinked polymers exhibit improved mechanical strength, thermal stability, and chemical resistance. hengdasilane.com

Manufacturing of Silicone Resins

Silicone resins are a class of polymers that have a silicon-oxygen backbone (Si-O-Si) and organic side groups. They are known for their excellent thermal stability, weather resistance, and dielectric properties. This compound can be used as a key monomer in the synthesis of silicone resins.

The manufacturing process typically involves the controlled hydrolysis and condensation of a mixture of organochlorosilanes. When this compound is used, its hydrolysis leads to the formation of trifunctional silanetriols. These trifunctional units are crucial for building a highly crosslinked, three-dimensional resin structure. The methoxymethyl groups become the organic substituents on the silicone backbone, and their nature influences the properties of the final resin, such as its solubility and compatibility with other materials. The properties of the resulting silicone resin, such as hardness and drying time, can be tailored by co-hydrolyzing this compound with other di- or monofunctional silanes. google.com

Synthesis of Star Gels and Glasses from Poly(alkoxysilane) Precursors

The sol-gel process is a versatile method for synthesizing inorganic and hybrid materials from molecular precursors. ias.ac.ind-nb.info this compound, after conversion to a more stable alkoxysilane, can be employed as a precursor in the sol-gel synthesis of advanced materials such as star gels and hybrid glasses.

In this process, the silane precursor undergoes hydrolysis and polycondensation reactions in a controlled manner to form a "sol" – a colloidal suspension of solid particles in a liquid. Further processing of the sol leads to the formation of a "gel" – a continuous solid network with entrapped liquid. The structure and properties of the final material are highly dependent on the nature of the precursor and the reaction conditions.

The use of this compound as a precursor allows for the incorporation of organic methoxymethyl groups into the inorganic silica (B1680970) network. This results in the formation of organic-inorganic hybrid materials that combine the properties of both components. For example, the organic groups can impart flexibility and hydrophobicity, while the inorganic network provides thermal stability and mechanical strength. This approach can be used to synthesize materials with tailored properties for a wide range of applications, including coatings, sensors, and catalysts. sol-gel.net

Fabrication of Low Modulus Networks and Toughened Inorganic Glasses

The creation of materials that combine the flexibility of organic polymers with the durability of inorganic glasses is a key area of materials science. Organofunctional silanes, including this compound, are instrumental in developing such hybrid materials through sol-gel processes.

Low Modulus Networks: Sol-gel derived siloxane hybrid materials, often termed "hybrimers," are synthesized from organofunctional silane precursors. These materials are composed of chemically bonded organic and inorganic moieties, allowing them to exhibit the advantageous properties of both, such as flexibility, toughness, and elasticity, which are characteristic of low modulus networks. sol-gel.net The final properties of the hybrimer can be precisely tuned by controlling the organic functional groups within the silane precursor and the conditions of the sol-gel reaction. sol-gel.netsol-gel.net Research has demonstrated the fabrication of flexible 3D-printed siloxane resins using silane precursors with methacrylate (B99206) functionalities, which are subsequently photopolymerized. unipd.it The incorporation of the methoxymethyl group from this compound into a siloxane network introduces organic character, which can disrupt the rigidity of the inorganic Si-O-Si framework, thereby increasing flexibility and lowering the material's modulus. Thermal curing of such hybrid systems facilitates the condensation of silanol groups, leading to the formation of a dense yet flexible film. researchgate.netresearchgate.net

Development of Polymers with Reactive Silicon-Containing Groups for Curable Compositions

This compound serves as a valuable monomer or grafting agent for synthesizing polymers with reactive silicon-containing side chains. These reactive groups provide a mechanism for subsequent cross-linking, or curing, which transforms the polymer into a durable, stable network.

The fundamental chemistry involves reacting the organofunctional silane with a base organic polymer. This results in the grafting of the trialkoxysilyl group (formed after an initial reaction or hydrolysis of the trichlorosilyl group) onto the polymer backbone. russoindustrial.ru This silyl (B83357) group is then available to react with ambient moisture. This moisture-curing process involves the hydrolysis of the remaining chloro or alkoxy groups to form reactive silanol (Si-OH) groups. These silanols then undergo condensation reactions with each other to form stable, three-dimensional siloxane cross-links (Si-O-Si). russoindustrial.ruethz.ch

This cross-linking mechanism is widely used to improve the properties of various resins, including acrylics and urethanes. The resulting cured compositions exhibit enhanced durability, heat resistance, and significantly improved water resistance, making them highly suitable for advanced paints, high-performance coatings, and industrial adhesives. russoindustrial.ru

Surface Modification and Coating Technologies

The high reactivity of the trichlorosilyl group makes this compound an excellent candidate for surface modification and the creation of functional coatings. The silane readily reacts with hydroxyl (-OH) groups present on the surface of a wide range of substrates, forming strong, covalent Si-O-Substrate bonds that anchor the molecule to the surface.

Hydrophobic Surface Generation on Various Substrates

The generation of water-repellent, or hydrophobic, surfaces is critical for applications ranging from self-cleaning glass to moisture-resistant electronics. Organosilanes are highly effective for this purpose, as they can chemically alter the surface energy of a substrate. russoindustrial.ru

When a substrate is treated with this compound, the molecules anchor to the surface, orienting the methoxymethyl groups outwards. These organic groups are less polar than the original substrate surface, leading to a significant decrease in surface energy and imparting a hydrophobic character. For closely related compounds like Methyltrichlorosilane (B1216827) (MTCS), this treatment has been shown to transform hydrophilic surfaces into superhydrophobic ones, with water contact angles increasing dramatically. nih.gov The effectiveness of this technique has been demonstrated across various substrates.

| Silane Compound | Substrate | Resulting Water Contact Angle (WCA) | Key Finding |

|---|---|---|---|

| Methyltrichlorosilane (MTCS) | Geopolymer Membrane | 136.5° (from 28°) | Demonstrates the ability to induce superhydrophobicity. nih.gov |

| Organosilane Compounds (general) | Glass | 162° | Achieved superhydrophobicity via a sol-gel method with silica nanostructures. nih.govresearchgate.net |

| Octadecyldimethylsilane | Glass Slide | 100.1° (from 30.1°) | Highlights the effectiveness of alkylsilanes in creating hydrophobic surfaces. acs.org |

Development of Protective Coatings and Functionalized Surfaces

Beyond hydrophobicity, this compound can be used to create protective coatings and to introduce a wide array of chemical functionalities to a surface. The silane acts as a coupling agent, forming a durable interface between an inorganic substrate and a subsequent organic layer (such as a paint or adhesive), significantly improving adhesion and longevity. russoindustrial.ruethz.ch

The versatility of organosilane chemistry allows for the precise engineering of surface properties. By selecting silanes with different organic groups, surfaces can be tailored for specific interactions. The methoxymethyl group itself provides a distinct chemical functionality. This process of functionalization is crucial for applications in fields like biotechnology, where specific proteins or cells need to be immobilized, and in microelectronics, where surface properties must be precisely controlled. researchgate.netnih.gov

Control of Surface Functionalization via Photoprotected Systems

Advanced manufacturing techniques require precise spatial control over surface chemistry. Photolithography, combined with silane self-assembled monolayers (SAMs), provides a powerful method for creating chemically patterned surfaces. nih.govdntb.gov.ua This process allows for the selective functionalization of a substrate in predefined areas.

The general strategy involves several key steps:

SAM Formation: A substrate is coated with a uniform monolayer of an organosilane.

Photolithographic Patterning: A photomask is used to expose specific regions of the SAM to light, typically deep or vacuum ultraviolet (UV) light. nih.govresearchgate.net The high-energy photons can cleave bonds within the silane molecules, either removing them from the surface or activating them for further reaction.

Selective Functionalization: The patterned surface, now with distinct chemical regions, can be further modified. A second chemical species, such as this compound, can then be selectively attached to the areas that were modified by the light exposure.

An alternative approach involves using silanes that incorporate a photocleavable protecting group (PPG). nih.govwikipedia.org These groups render the silane inert until they are removed by exposure to light of a specific wavelength. wikipedia.org Recent developments have produced silicon-based protecting groups that can be cleaved with visible light, offering a milder method for deprotection. nih.govrsc.orgresearchgate.net This technique enables researchers to "turn on" the reactivity of a silane at a specific time and location, providing exceptional control over the surface functionalization process.

Application in Anti-Corrosion Strategies through Siloxane Nanolayers

The protection of metals from corrosion is a critical industrial challenge. Silane-based nanolayers offer an effective and environmentally friendly alternative to traditional chromium-based anti-corrosion treatments. russoindustrial.rusemanticscholar.org

When applied to a metal surface, this compound undergoes hydrolysis and polycondensation to form a thin, highly cross-linked siloxane nanolayer. This layer provides corrosion resistance through two primary mechanisms:

Barrier Protection: The dense, hydrophobic siloxane network acts as a physical barrier, preventing corrosive agents like water and chloride ions from reaching the metal surface. researchgate.netresearchgate.net

Interfacial Bonding: The silane forms strong, hydrolytically stable covalent bonds (Me-O-Si) with the metal oxide surface. russoindustrial.ru This strong adhesion prevents delamination of the coating and inhibits corrosion that can occur at the coating-substrate interface.

Studies on polysiloxane hybrid films have demonstrated that these coatings can provide excellent long-term corrosion protection for various metals and alloys. researchgate.netresearchgate.net The combination of a barrier effect and strong interfacial bonding makes siloxane nanolayers a highly effective strategy for extending the service life of metallic components.

Contributions to Specialized Materials Systems

Dental Material Science Innovations

There is currently no available research or data detailing the use of this compound in dental material science. The focus of innovation in this area for silane coupling agents has been on other molecules that can effectively bond silica-based or silica-coated restorative materials to resin composites.

Nanofiber Mechanical Property Enhancement

Investigations into the enhancement of nanofiber mechanical properties through surface modification have explored a variety of silane coupling agents. However, specific studies or findings related to the application of this compound for this purpose are not present in the current scientific literature.

Improvement of Dimensional and Chemical Stabilities in Materials

The use of silanes to improve the dimensional and chemical stability of materials is a known strategy. This often involves creating crosslinked networks or improving the interfacial adhesion between different material phases. Nevertheless, there is no specific information available that documents the role or efficacy of this compound in achieving these improvements.

Theoretical and Computational Investigations of Methoxymethyltrichlorosilane Systems

Reactive Molecular Dynamics Simulations

Reactive molecular dynamics (MD) simulations are a powerful computational tool for investigating the chemical reactions and material formation processes at an atomic scale. These simulations employ reactive force fields, such as ReaxFF, which can model the formation and breaking of chemical bonds, enabling the study of complex reaction pathways. researchgate.net

Modeling Polycondensation and Siloxane Cluster Formation

Reactive MD simulations have been successfully employed to model the polycondensation of various alkoxysilane monomers, which is the fundamental process for the formation of siloxane networks. rsc.org These simulations can track the dynamic formation of siloxane clusters and rings over time. For instance, studies on similar precursors like methyltrimethoxysilane (B3422404) reveal the step-by-step process of hydrolysis and condensation reactions that lead to the growth of oligomeric and polymeric structures. The steric hindrance of the chemical groups attached to the silicon atom, such as the methyl and methoxy (B1213986) groups in methoxymethyltrichlorosilane, is known to significantly influence the reaction rates. rsc.org

The initial stages of polycondensation involve the hydrolysis of the methoxy and chloro groups to form silanol (B1196071) (Si-OH) groups. These reactive silanol groups then undergo condensation reactions with other silanol or alkoxy/chloro groups to form siloxane (Si-O-Si) bonds, releasing water, methanol (B129727), or hydrogen chloride as byproducts. The table below illustrates the key reactions involved in this process.

| Reaction Type | Reactants | Products | Byproduct |

| Hydrolysis | Si-OCH₃ + H₂O | Si-OH + CH₃OH | Methanol |

| Hydrolysis | Si-Cl + H₂O | Si-OH + HCl | Hydrogen Chloride |

| Water Condensation | Si-OH + Si-OH | Si-O-Si + H₂O | Water |

| Alcohol Condensation | Si-OH + Si-OCH₃ | Si-O-Si + CH₃OH | Methanol |

| Chloride Condensation | Si-OH + Si-Cl | Si-O-Si + HCl | Hydrogen Chloride |

Simulation of Monomer Addition and Cluster-Cluster Aggregation Mechanisms

The growth of siloxane structures from this compound precursors is understood to occur through two primary mechanisms: monomer addition and cluster-cluster aggregation. rsc.org Reactive MD simulations can elucidate the prevalence and kinetics of these mechanisms under different conditions.

Monomer Addition: In this mechanism, individual hydrolyzed monomer molecules attach to a growing siloxane cluster. This process is typically dominant in the early stages of the reaction when monomer concentration is high.

Cluster-Cluster Aggregation: As the reaction proceeds and larger oligomeric and polymeric clusters are formed, these clusters can directly react with each other. This aggregation leads to a more rapid increase in the size and complexity of the resulting network structure.

Simulations of related systems have shown that the relative contribution of these two mechanisms is influenced by factors such as precursor concentration, water-to-silane ratio, and the presence of catalysts.

Prognostic Studies of Sol-Gel Processes and Gelation Chemistry

The sol-gel process is a versatile method for producing solid materials from small molecules. mdpi.com It involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" (a three-dimensional network). Reactive MD simulations offer a prognostic approach to understanding and predicting the outcome of sol-gel processes involving precursors like this compound. rsc.org

By simulating the hydrolysis and condensation reactions, researchers can predict the evolution of the material's structure, including the formation of a continuous gel network. researchgate.net These simulations can provide insights into the gelation time, the structure of the resulting gel, and the influence of reaction conditions on the final material properties. The ability to model the thermosensitive gelation mechanism provides a valuable tool for designing novel materials with specific properties.

Quantum Mechanical and Computational Chemistry Approaches

Quantum mechanical (QM) and computational chemistry methods provide a more fundamental understanding of molecular behavior by solving the Schrödinger equation. nih.gov These approaches can be used to calculate a wide range of molecular properties and to explore reaction mechanisms at a level of detail that is inaccessible to classical simulation methods.

Exploration of Molecular Behavior and Properties at the Atomic Level

Computational chemistry tools can be used to predict various properties of the this compound molecule. jstar-research.com These properties are crucial for understanding its reactivity and behavior in chemical processes. Some of the key properties that can be calculated are listed in the table below.

| Property | Description | Relevance |

| 3D Molecular Geometry | The equilibrium arrangement of atoms in the molecule. | Influences steric effects and reaction accessibility. |

| Electronic Properties | Charge distribution, molecular orbitals, and reactivity indices. jstar-research.com | Determine the sites of electrophilic and nucleophilic attack. |

| Spectroscopic Properties | IR, NMR, and Raman spectra. jstar-research.com | Allow for the identification and characterization of the molecule and its reaction products. |

| Bond Dissociation Energies | The energy required to break a specific chemical bond. | Indicates the relative stability of different bonds and likely reaction pathways. |

These calculations are typically performed using methods such as Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecular systems. nih.gov

Design and Discovery of Novel Materials through Simulation

The insights gained from both reactive MD and quantum mechanical simulations can be leveraged for the rational design and discovery of new materials. youtube.com By understanding the relationship between the molecular structure of precursors like this compound and the properties of the resulting materials, researchers can tailor the synthesis process to achieve desired outcomes.

For example, simulations can be used to:

Screen different silane (B1218182) precursors to identify those that are most likely to form materials with specific properties.

Optimize reaction conditions to control the porosity, surface area, and mechanical strength of the final product.

Investigate the effect of adding other chemical components to create hybrid materials with novel functionalities.

This simulation-driven approach to materials discovery has the potential to accelerate the development of advanced materials for a wide range of applications.

Structure-Reactivity Relationships from Computational Perspectives

Computational chemistry provides powerful tools for elucidating the relationship between the molecular structure of a compound and its chemical reactivity. While specific theoretical studies focusing exclusively on this compound are not extensively available in peer-reviewed literature, the well-established methodologies applied to analogous chlorosilanes, such as methyltrichlorosilane (B1216827), offer a clear framework for understanding its behavior from a computational standpoint. nih.govresearchgate.net Techniques like Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) are employed to model the electronic structure and predict reaction pathways. nih.govnih.govnih.gov

A computational investigation into this compound would typically begin with the optimization of its ground-state geometry. This process determines the most stable three-dimensional arrangement of its atoms, providing crucial data on bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the steric and electronic environment around the central silicon atom.

Following geometry optimization, analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. utexas.eduprotheragen.aiwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov For this compound, the HOMO would likely be localized on the oxygen and chlorine atoms, while the LUMO would be centered on the silicon atom, indicating its susceptibility to nucleophilic attack.

Furthermore, population analysis methods, such as Mulliken charge analysis, provide insights into the partial atomic charges. huntresearchgroup.org.uk These calculations would quantify the electrophilic nature of the silicon atom, which is bonded to three electronegative chlorine atoms and an electronegative methoxy group. This high positive partial charge on the silicon is a primary driver of its reactivity, particularly in hydrolysis reactions.

To explore reactivity in more detail, computational models can simulate reaction mechanisms, such as hydrolysis. By mapping the potential energy surface, researchers can identify transition states and calculate activation energy barriers. nih.gov For instance, a theoretical study on the hydrolysis of similar chlorosilanes has shown that such reactions can proceed through various pathways, and the energy barriers are influenced by factors like the partial charge on the silicon atom and steric hindrance. researchgate.net Computational methods allow for the systematic study of these effects, providing a quantitative basis for structure-reactivity relationships.

Illustrative Data from Hypothetical Computational Analysis

The following tables represent the type of data that would be generated from a DFT analysis of this compound, providing a quantitative basis for its structure-reactivity profile.

Table 1: Calculated Geometrical Parameters for this compound (Note: These are representative values for illustrative purposes.)

| Parameter | Value |

| Si-Cl Bond Length | 2.05 Å |

| Si-O Bond Length | 1.64 Å |

| C-O Bond Length | 1.42 Å |

| Cl-Si-Cl Bond Angle | 108.5° |

| Cl-Si-O Bond Angle | 110.5° |

| Si-O-C Bond Angle | 123.0° |

Table 2: Calculated Electronic Properties of this compound (Note: These are representative values for illustrative purposes.)

| Property | Value |

| HOMO Energy | -11.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 10.3 eV |

| Mulliken Charge on Si | +1.8 e |

| Mulliken Charge on Cl | -0.5 e |

| Mulliken Charge on O | -0.7 e |

Analytical Research Methodologies for Methoxymethyltrichlorosilane and Its Derivatives

Chromatographic Separation Methods

Chromatography is essential for separating components of a mixture, making it ideal for monitoring the progress of reactions involving Methoxymethyltrichlorosilane and for analyzing the composition of the final product.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. birchbiotech.com In the context of this compound, GC is frequently used to monitor the progress of chemical reactions, such as hydrolysis or substitution, and to determine the purity and composition of the resulting mixture. ualberta.cagcms.cz The method separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. ualberta.ca

For reaction tracing, small aliquots of the reaction mixture are taken at different time intervals and injected into the GC system. The resulting chromatograms show peaks corresponding to each component. birchbiotech.com By tracking the decrease in the peak area of the reactants (e.g., this compound) and the increase in the peak areas of the products over time, the reaction kinetics can be determined.

For component and purity analysis, the area under each peak in the chromatogram is proportional to the concentration of that specific compound in the mixture. youtube.com By calibrating the instrument with known standards, a quantitative analysis can be performed to determine the precise composition and assess the purity of a sample. birchbiotech.comresearchgate.net Coupling GC with Mass Spectrometry (GC-MS) provides an even higher level of confidence by not only separating the components but also providing mass information for their identification. hidenanalytical.comthermofisher.com

Table 2: Hypothetical GC Data for Monitoring a Reaction

| Time (minutes) | Reactant Peak Area (this compound) | Product Peak Area | % Conversion |

| 0 | 50,000 | 0 | 0% |

| 30 | 35,000 | 15,000 | 30% |

| 60 | 22,500 | 27,500 | 55% |

| 120 | 7,500 | 42,500 | 85% |

| 240 | < 1,000 | 49,000 | >98% |

This interactive table illustrates how peak area changes over time, allowing researchers to trace the reaction's progress.

Advanced Characterization for Material Applications

When this compound is used to create functional materials, such as surface coatings and nanolayers, a different set of analytical methods is required to evaluate the properties of these materials at the macro and nanoscale.

This compound and its derivatives are often used to form thin siloxane polymer layers on various substrates. mdpi.com The characterization of these nanolayers is critical to understanding their structure and performance. Several techniques are employed for this purpose:

Optical and Electron Microscopy: Visual inspection of the surface provides the most direct evidence of the layer's quality. Optical microscopy can be used to assess the general condition of the surface and identify larger defects or corrosion patterns. mdpi.com For higher resolution, Scanning Electron Microscopy (SEM) offers detailed microstructural characterization of the interfaces. mdpi.com

Atomic Force Microscopy (AFM): AFM is used to investigate the topography of the formed silane (B1218182) layer at the nanoscale. acs.org It provides quantitative data on surface roughness, which can influence properties like adhesion and wettability. researchgate.net

Quartz Crystal Microbalance (QCM): This highly sensitive technique can be used to study the adsorption of silane molecules onto a surface from the vapor or liquid phase in real-time. researchgate.net It measures minute changes in mass, allowing for the determination of adsorption isotherms and providing insight into the formation mechanism of the nanolayer. researchgate.net

The effectiveness of a siloxane coating often depends on its interaction with the substrate and the surrounding environment. Evaluating these interfacial properties is key to predicting the material's performance and durability.

Contact Angle Measurement: This technique is used to determine the hydrophilicity or hydrophobicity of the surface by measuring the angle a droplet of liquid makes with the surface. acs.org The contact angle is related to the surface free energy, which provides information about the nature of the outermost layer of the siloxane film and its potential for interaction with other materials. elsevierpure.com

Mechanical Adhesion Testing: To quantify the bond strength between the siloxane layer and the substrate, various mechanical tests are performed. Shear tests, for example, measure the force required to slide the coating off the substrate. mdpi.com The analysis of the failure mode (e.g., adhesive failure at the interface, cohesive failure within the coating, or mixed-mode failure) is crucial for interpreting the quality of the adhesion. mdpi.com

Spectroscopic Techniques: Techniques like Fourier-Transform Infrared Spectroscopy (FT-IR), particularly in modes like Grazing Angle Attenuated Total Reflection (GA-ATR), can provide molecular-level information about the chemical bonds formed at the interface between the silane layer and the substrate. acs.org

Table 3: Summary of Advanced Characterization Techniques

| Technique | Property Measured | Information Gained |

| Atomic Force Microscopy (AFM) | Surface Topography, Roughness | Nanoscale morphology of the siloxane layer. acs.orgresearchgate.net |

| Contact Angle Measurement | Wettability, Surface Free Energy | Hydrophobicity/hydrophilicity of the surface, interfacial interactions. acs.orgelsevierpure.com |

| Quartz Crystal Microbalance (QCM) | Mass Adsorption | Real-time monitoring of layer formation and adsorption kinetics. researchgate.net |

| Shear/Pull-off Tests | Bond Strength | Quantitative measure of the adhesion force between the coating and substrate. mdpi.com |

| FT-IR (GA-ATR) | Chemical Bonding | Identification of chemical bonds (e.g., Si-O-Substrate) at the interface. acs.org |

Application of Qualitative Comparative Analysis (QCA) in Materials Research

Qualitative Comparative Analysis (QCA) is a research methodology that bridges the gap between qualitative and quantitative research paradigms. Developed by Charles Ragin, QCA is particularly well-suited for analyzing complex causal relationships in a small to intermediate number of cases, typically ranging from 10 to 50. In materials research, where the number of newly synthesized and characterized derivative compounds of a substance like this compound may be limited, QCA offers a systematic approach to understanding how different structural and processing factors combine to produce specific material properties.

The core strength of QCA lies in its ability to identify "causal recipes" – different combinations of conditions that lead to the same outcome. This is a departure from traditional statistical methods that often focus on the net effect of individual variables. QCA, through a process of Boolean minimization, identifies necessary and/or sufficient conditions for a particular outcome to occur. This set-theoretic approach is highly applicable to the study of structure-property relationships in materials science, where complex interactions between molecular features and processing parameters determine the final performance of a material.

A hypothetical application of QCA in the study of derivatives of this compound could involve investigating the conditions that lead to the formation of a polysiloxane network with high thermal stability. For this analysis, a researcher would first identify a set of causally relevant conditions. These conditions could include variations in the molecular structure of the silane precursors and different processing parameters.

For instance, the following conditions could be considered:

Condition A: Presence of a Phenyl Group: The incorporation of phenyl groups into the siloxane backbone is known to enhance thermal stability.

Condition B: High Cross-linking Density: This can be controlled by the functionality of the silane monomers used in the polymerization.

Condition C: Use of a Platinum Catalyst: The type of catalyst can influence the curing process and the final network structure.

Condition D: High Curing Temperature: The temperature at which the material is cured can affect the extent of cross-linking and the removal of volatile byproducts.

Once the conditions and the outcome (high thermal stability) are defined, the researcher would collect data on a set of synthesized materials. Each material represents a "case" in the QCA framework. The presence or absence of each condition and the outcome for each case are then recorded in a "truth table."

Table 1: Hypothetical Truth Table for High Thermal Stability in Polysiloxane Derivatives

| Case (Material) | Phenyl Group (A) | High Cross-linking Density (B) | Platinum Catalyst (C) | High Curing Temperature (D) | Outcome: High Thermal Stability |

| 1 | 1 | 1 | 1 | 1 | 1 |

| 2 | 1 | 1 | 0 | 1 | 1 |

| 3 | 1 | 0 | 1 | 1 | 1 |

| 4 | 1 | 0 | 0 | 0 | 0 |

| 5 | 0 | 1 | 1 | 1 | 1 |

| 6 | 0 | 1 | 0 | 0 | 0 |

| 7 | 0 | 0 | 1 | 0 | 0 |

| 8 | 0 | 0 | 0 | 0 | 0 |

Note: '1' indicates the presence of the condition, and '0' indicates its absence. For the outcome, '1' signifies high thermal stability, and '0' signifies low thermal stability.

The analysis of this truth table would then proceed to identify the combinations of conditions that are sufficient for achieving high thermal stability. In this hypothetical example, the analysis might reveal three distinct pathways to the desired outcome:

The presence of a Phenyl Group (A) combined with a High Cross-linking Density (B) and a High Curing Temperature (D).

The presence of a Phenyl Group (A) combined with the Use of a Platinum Catalyst (C) and a High Curing Temperature (D).

A High Cross-linking Density (B) combined with the Use of a Platinum Catalyst (C) and a High Curing Temperature (D).

This can be expressed in a simplified Boolean equation:

High Thermal Stability = (A * B * D) + (A * C * D) + (B * C * D)

This result would indicate that a high curing temperature is a necessary condition, but it is not sufficient on its own. It must be combined with at least two other favorable conditions to produce a thermally stable material. This type of configurational understanding is a key advantage of QCA in materials research, as it can guide the design of new materials with desired properties by highlighting multiple successful combinations of structural and processing parameters.

Table 2: Summary of Causal Pathways to High Thermal Stability

| Pathway | Phenyl Group (A) | High Cross-linking Density (B) | Platinum Catalyst (C) | High Curing Temperature (D) |

| 1 | Present | Present | Not Relevant | Present |

| 2 | Present | Not Relevant | Present | Present |

| 3 | Not Relevant | Present | Present | Present |

By employing QCA, materials scientists can move beyond the analysis of single variables and gain a more holistic understanding of the complex interplay of factors that govern material properties. This approach can be particularly valuable in the early stages of research and development when exploring novel derivatives of compounds like this compound.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The production of functionalized organosilanes is moving beyond traditional methods toward more efficient and environmentally benign processes. A primary focus is the synthesis of the key precursor, trichlorosilane (B8805176) (HSiCl₃), which is a central raw material for producing organofunctional silanes. researchgate.netpensoft.net Current industrial synthesis often involves the direct hydrochlorination of metallurgical-grade silicon in fluidized bed reactors. pensoft.netresearchgate.net Research aims to optimize these processes by understanding the influence of metal impurities in the silicon feedstock and improving reactor design to increase selectivity and reduce byproducts like silicon tetrachloride (SiCl₄). pensoft.net

A significant area of development is the catalytic hydrosilylation of unsaturated compounds with trichlorosilane to introduce functional groups. researchgate.net While platinum catalysts have been conventional, they can suffer from side reactions. researchgate.net Consequently, there is a drive to develop new catalytic systems that offer higher selectivity. For instance, specific rhodium(I) complexes have demonstrated drastically improved efficiency and selectivity (over 99%) in the hydrosilylation of allyl chloride with trichlorosilane, minimizing unwanted byproducts. researchgate.net Sustainable approaches also include exploring metal-free reduction methods, where combinations of trichlorosilane and a tertiary amine can effectively reduce various organic functional groups, offering a milder and more environmentally friendly alternative to metal-based reagents. organic-chemistry.org

Exploration of New Catalytic Systems for Organosilane Transformations

The transformation of organosilanes is heavily reliant on catalysis, with significant research dedicated to discovering new, more efficient, and selective catalysts. acs.org Nickel-catalyzed cross-coupling reactions have emerged as a powerful method for forming C–Si bonds from readily available chlorosilanes. researchgate.net These systems, often employing an electron-rich Ni(0)/phosphine complex, can selectively mono-substitute dichlorosilanes or double-substitute trichlorosilanes, providing a versatile route to complex organosilanes. researchgate.net Nickel catalysts are also effective in the reductive cyclization of dichloroalkenyl silanes to form silacycles and in the synthesis of valuable enantioenriched allylic silanes. nih.govacs.org

Rhodium complexes are also prominent catalysts, particularly for hydrosilylation reactions where they often exhibit high activity. nih.govmdpi.comacs.org Research into anionic rhodium complexes has shown they can be highly effective and, being insoluble in the reaction medium, can be easily isolated and reused for multiple cycles, enhancing process sustainability. mdpi.com Mechanistic studies, often supported by density functional theory (DFT) calculations, are crucial for understanding and optimizing these catalytic cycles, such as the Chalk–Harrod and modified Chalk–Harrod mechanisms in hydrosilylation. acs.org The development of single-atom catalysts, where individual metal atoms like rhodium are dispersed on a support, represents a frontier in maximizing atomic efficiency and minimizing waste in organosilane synthesis. azom.com

| Catalyst Type | Metal Center | Typical Transformation | Key Advantages |

| Cross-Coupling Catalyst | Nickel (Ni) | Selective alkylation/arylation of chlorosilanes | High selectivity for mono- or di-substitution; good functional group tolerance. researchgate.net |

| Hydrosilylation Catalyst | Rhodium (Rh) | Addition of Si-H across C=C or C=O bonds | High activity; potential for recyclability with anionic complexes; high regioselectivity. nih.govmdpi.com |

| Hydrosilylation Catalyst | Platinum (Pt) | Industrial hydrosilylation reactions | Widely used, but can lead to side reactions. researchgate.net |

| C-H Silylation Catalyst | Rhodium (Rh) | Direct silylation of alkyl C-H bonds | Enables functionalization of unactivated C-H bonds. nih.gov |

Tailoring Material Properties through Controlled Polycondensation and Network Architectures

The properties of materials derived from Methoxymethyltrichlorosilane are dictated by the structure of the resulting polysiloxane network, which is formed through hydrolysis and polycondensation reactions. semanticscholar.orgbohrium.com Controlling these reactions is key to tailoring material properties. The kinetics of hydrolysis and condensation are influenced by factors such as pH, water concentration, catalyst, and temperature. semanticscholar.orgbohrium.comnih.gov By carefully managing these parameters, the degree of cross-linking and the final network architecture can be precisely controlled.

Future research focuses on manipulating reaction kinetics to tune the mechanical properties of the final materials. For example, the use of radical initiators like peroxides in conjunction with platinum catalysts can modify the curing rate of hydride-terminated polysiloxanes, allowing for faster manufacturing and control over the final network structure. llnl.gov Understanding the interplay between precursors in co-condensation reactions is also critical. Even when precursors have different reactivities, co-condensation can occur, leading to a homogeneous distribution of functional groups within the siloxane network. ucsb.edu This control is essential for creating materials with desired characteristics, from coatings to elastomers.

Integration with Nanotechnology and Advanced Hybrid Materials Design

Organofunctional silanes are pivotal in the development of advanced hybrid organic-inorganic materials and in nanotechnology. They serve as coupling agents to covalently link inorganic nanoparticles (like silica (B1680970) or metal oxides) to organic polymer matrices. This functionalization is crucial for improving the dispersion of nanoparticles and enhancing the mechanical and thermal properties of the resulting nanocomposite.

A key research trend is the detailed characterization of the organosilane condensation network on nanoparticle surfaces. Understanding how these molecules self-condense and graft onto the surface is vital for designing materials with optimal interfacial properties. acs.org Advanced techniques like 2D ²⁹Si solid-state NMR are being employed to probe the interconnectivity of the functionalizing polymers, revealing that siloxanes can form clusters of reacted sites on the nanoparticle surface. acs.org This molecular-level insight allows for more precise control over surface modification, leading to the creation of hybrid materials with tailored functionalities for applications ranging from advanced coatings to biomedical devices.

Advanced Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool for accelerating the design and discovery of new organosilicon materials. These methods operate at multiple scales, from the quantum mechanical to the atomistic and macroscopic levels.

Quantum Chemical Methods: High-level quantum chemical methods are used to accurately calculate the thermochemical properties (e.g., enthalpy of formation) of organosilicon compounds. nih.gov Density Functional Theory (DFT) is employed to investigate reaction mechanisms, such as the hydrolysis and condensation kinetics of silanes and the catalytic cycles of organometallic complexes. acs.orgresearchgate.net These calculations provide fundamental insights that guide experimental efforts. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to model the structure and dynamics of polysiloxane networks. nsf.govacs.orgtandfonline.comrsc.org By simulating the cross-linking process and subsequent mechanical stress, researchers can predict material properties like elastic moduli and understand how factors such as chain length, cross-linker density, and functional group composition influence the final network structure and relaxation behavior. acs.orgtandfonline.comrsc.orgresearchgate.net

Machine Learning (ML): An emerging trend is the use of machine learning models to instantly predict polymer properties. llnl.govarxiv.orgnih.gov By training models on large datasets of known polymer structures and their corresponding properties, these tools can rapidly screen new candidate materials and predict characteristics like glass transition temperature, density, and elastic modulus, significantly speeding up the materials discovery cycle. llnl.govnih.govmdpi.com

| Modeling Technique | Scale | Application in Organosilicon Research | Predicted Properties / Insights |

| Quantum Chemistry (DFT) | Electronic | Studying hydrolysis/condensation reaction pathways; elucidating catalytic mechanisms. acs.orgresearchgate.net | Reaction kinetics, activation energies, intermediate structures. |

| Molecular Dynamics (MD) | Atomistic | Simulating the formation and behavior of polysiloxane networks. nsf.govacs.orgtandfonline.com | Elastic moduli, chain dynamics, glass transition temperature, stress relaxation. acs.orgrsc.org |

| Machine Learning (ML) | Macroscopic | High-throughput screening and prediction of polymer properties from chemical structure. llnl.govarxiv.org | Thermal properties (Tg, Tm), mechanical properties (elastic modulus), density. nih.govmdpi.com |

Innovative Analytical Approaches for Complex Organosilicon Systems

The complexity of organosilane reactions, involving numerous transient intermediates and oligomeric species, necessitates the development of advanced and innovative analytical techniques for their characterization.

A major trend is the use of in-situ and real-time monitoring of hydrolysis and condensation reactions. This is achieved by combining multiple spectroscopic techniques such as Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This multi-technique approach provides a comprehensive kinetic profile of the reaction, allowing for the quantification of various transient intermediate species. nih.gov Other methods like in-situ optical turbidity scanning and dynamic light scattering can track the macroscopic progress of the reaction, from the dissolution of the initial silane (B1218182) to the formation of a condensed sol. mdpi.com

Nuclear Magnetic Resonance (NMR): ²⁹Si NMR is a particularly powerful tool for studying organosilicon systems. It provides detailed information on the local chemical environment of silicon atoms, allowing researchers to distinguish between different degrees of hydrolysis and condensation (e.g., T⁰, T¹, T², T³ species for a trifunctional silane). researchgate.netresearchgate.netresearchgate.net Advanced techniques like 2D ²⁹Si-¹H and 2D ²⁹Si-²⁹Si solid-state NMR, sometimes enhanced by Dynamic Nuclear Polarization (DNP), can reveal the connectivity between different silicon sites in a condensed network or on a nanoparticle surface. ucsb.eduacs.org

Mass Spectrometry (MS): Advanced mass spectrometry techniques are crucial for identifying the wide array of oligomeric species formed during polycondensation. Electrospray Ionization (ESI-MS) is particularly effective for analyzing the speciation in solution. researchgate.netrsc.org High-resolution techniques like Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) provide highly accurate mass measurements, while tandem MS (MS/MS) helps to elucidate the fragmentation pathways and confirm the structure of the synthesized compounds. nih.gov

Q & A

Q. What are the critical safety protocols for handling methoxymethyltrichlorosilane in laboratory settings?

this compound hydrolyzes readily in moisture, releasing hydrochloric acid (HCl), which necessitates strict moisture control and ventilation. Key precautions include:

- Use of chemically resistant gloves (e.g., nitrile) , face shields, and lab coats to prevent skin/eye contact .

- Conduct experiments in a fume hood to avoid inhalation of vapors .

- Store at 2–8°C in sealed containers to minimize hydrolysis .

- Immediate neutralization of spills with sodium bicarbonate and disposal via approved hazardous waste protocols .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile impurities and verify molecular weight (179.5 g/mol) .

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., Si-Cl bonds at ~500 cm⁻¹, Si-O-C stretches near 1000 cm⁻¹) .

- ¹H/¹³C NMR to confirm methoxy (-OCH₃) and methylene (-CH₂-) group integration .

Q. What are the standard synthetic pathways for this compound?

While direct synthesis details are limited in public literature, analogous trichlorosilanes (e.g., methyltrichlorosilane) are synthesized via Grignard reactions or direct chlorination of silane precursors . For methoxymethyl derivatives, a plausible route involves methanolysis of chloromethyltrichlorosilane intermediates under anhydrous conditions .

Advanced Research Questions

Q. How does the reactivity of this compound differ in polar vs. non-polar solvents, and what mechanistic implications arise?

In polar solvents (e.g., THF), this compound undergoes rapid hydrolysis due to enhanced solvation of the Si-Cl bond. In non-polar solvents (e.g., hexane), reactivity shifts toward nucleophilic substitution (e.g., with alcohols or amines). This duality enables tailored functionalization for applications like silicone resin crosslinking or surface modification .

Q. How can researchers resolve contradictions in reported hydrolysis rates of this compound across studies?

Discrepancies may arise from variations in:

- Humidity levels : Use Karl Fischer titration to quantify trace water in reaction systems .

- Temperature : Hydrolysis accelerates at >25°C; employ Arrhenius plots to model kinetic differences .

- Catalytic impurities : Trace metals (e.g., Fe³⁺) or acids may skew results; pre-purify solvents via distillation over molecular sieves .

Q. What strategies optimize this compound’s performance in surface treatment applications (e.g., electroplating additives)?

Key methodological considerations:

- Co-deposition with surfactants : Enhances adhesion of silane layers on metal substrates (e.g., zinc in cyanide-free electroplating) .

- pH control : Maintain pH 4–6 during hydrolysis to balance Si-O-Si network formation and colloidal stability .

- Post-treatment curing : Anneal coatings at 80–100°C to improve crosslinking density and corrosion resistance .

Q. What advanced techniques validate the interfacial bonding mechanism of this compound on oxide surfaces?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.